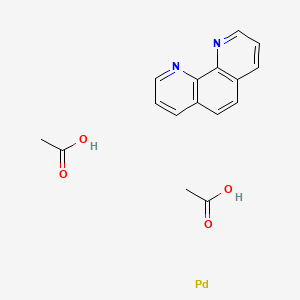

acetic acid;palladium;1,10-phenanthroline

Description

Acide acétique ; palladium ; 1,10-phénanthroline est un composé de coordination qui implique l'interaction de l'acide acétique, du palladium et de la 1,10-phénanthroline

Propriétés

Formule moléculaire |

C16H16N2O4Pd |

|---|---|

Poids moléculaire |

406.7 g/mol |

Nom IUPAC |

acetic acid;palladium;1,10-phenanthroline |

InChI |

InChI=1S/C12H8N2.2C2H4O2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4); |

Clé InChI |

AOJKGRISUARYIA-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)O.CC(=O)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide acétique ; palladium ; 1,10-phénanthroline implique généralement la réaction de l'acétate de palladium avec la 1,10-phénanthroline dans un solvant approprié. Les conditions de réaction comprennent souvent :

Solvant : Acétonitrile ou éthanol

Température : Température ambiante à des températures légèrement élevées

Temps de réaction : Plusieurs heures pour assurer une réaction complète

Par exemple, la réaction de l'acétate de palladium avec la 1,10-phénanthroline dans l'acétonitrile peut produire le composé de coordination souhaité .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des procédures de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour des volumes plus importants et la garantie de la pureté et de la stabilité du produit final grâce à des techniques telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'acide acétique ; palladium ; 1,10-phénanthroline a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme catalyseur dans diverses réactions organiques, y compris les réactions de couplage croisé.

Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme agent antimicrobien.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés industriels.

Mécanisme d'action

Le mécanisme d'action de l'acide acétique ; palladium ; 1,10-phénanthroline implique la coordination du palladium avec la 1,10-phénanthroline, ce qui stabilise le centre de palladium et améliore sa réactivité. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique. Par exemple, dans les réactions catalytiques, le centre de palladium facilite la formation et la rupture des liaisons chimiques.

Applications De Recherche Scientifique

Acetic acid;palladium;1,10-phenanthroline has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as an antimicrobial agent.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mécanisme D'action

The mechanism of action of acetic acid;palladium;1,10-phenanthroline involves the coordination of palladium with 1,10-phenanthroline, which stabilizes the palladium center and enhances its reactivity. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétate de palladium : Un complexe de palladium plus simple sans le ligand 1,10-phénanthroline.

Complexes de 1,10-phénanthroline : Composés de coordination impliquant la 1,10-phénanthroline avec d'autres métaux tels que le cuivre ou le fer.

Unicité

L'acide acétique ; palladium ; 1,10-phénanthroline est unique en raison de la combinaison du palladium et de la 1,10-phénanthroline, qui confère des propriétés catalytiques et chimiques spécifiques que l'on ne retrouve pas dans les complexes de palladium ou de 1,10-phénanthroline plus simples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.